2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid
Description
Historical Development of Sulfamoyl Benzoic Acid Derivatives
Sulfamoyl benzoic acid derivatives originated from efforts to overcome limitations of lipid-based LPA receptor agonists, which suffered from metabolic instability and poor receptor specificity. Early work in the 2010s identified the sulfamoyl group (-SO₂NH-) as a bioisostere for phosphate groups in lipid mediators, enabling direct interactions with LPA receptor binding pockets. The incorporation of chlorinated benzoic acid cores further enhanced metabolic resistance, as demonstrated by the 2014 synthesis of 2-chloro-5-sulfamoylbenzoic acid scaffolds showing nanomolar LPA2 agonism. These innovations laid the groundwork for branched alkyl sulfamoyl derivatives, culminating in the introduction of the 4-phenylbutan-2-yl side chain to improve hydrophobic interactions with LPA2's transmembrane domains.
Evolution from GRI977143 to Sulfamoyl Benzoic Acid (SBA) Analogues
GRI977143, a first-generation non-lipid LPA2 agonist with an EC₅₀ of 3.3 μM, featured a benzisoquinolinone-thiobenzoic acid structure. While groundbreaking, its moderate potency and synthetic complexity prompted structural simplification campaigns. Researchers replaced the benzisoquinolinone moiety with sulfamoyl groups, yielding SBAs with improved synthetic accessibility and receptor affinity. The critical breakthrough came with introducing chlorine at position 2 and a 4-phenylbutan-2-yl sulfamoyl group at position 5 of the benzoic acid core. This modification increased LPA2 binding energy by 2.3 kcal/mol compared to GRI977143, as shown by molecular docking simulations.
Table 1: Structural and Functional Evolution from GRI977143 to this compound
Significance in LPA Receptor Modulator Research
The compound's 0.89 nM EC₅₀ for LPA2 activation makes it the most potent non-lipid agonist reported to date. Unlike natural LPA, which activates six receptor subtypes (LPA1–6) with similar potency, this derivative shows >100-fold selectivity for LPA2 over other subtypes. This specificity enables precise interrogation of LPA2's role in physiological processes, particularly its antiapoptotic effects mediated through ERK1/2 pathway activation and suppression of proapoptotic Bax translocation. In murine models of radiation-induced gastrointestinal injury, analogs of this compound reduced epithelial apoptosis by 78% while accelerating crypt regeneration, effects absent in LPA2-knockout mice.
Contextual Positioning within Non-Lipid LPA Receptor Agonists
Among non-lipid LPA agonists, this compound occupies a unique niche due to its balanced pharmacodynamic profile:
- Receptor Specificity : The 4-phenylbutan-2-yl group induces a 40° rotation in the sulfamoyl moiety, optimally positioning it to form hydrogen bonds with LPA2's Arg3.28 and Lys7.36 residues.
- Metabolic Stability : Chlorination at position 2 blocks cytochrome P450-mediated oxidation, extending plasma half-life to 8.7 hours in rodents versus 1.2 hours for non-chlorinated analogs.
- Synthetic Accessibility : A five-step synthesis from commercially available 2-chloro-5-nitrobenzoic acid achieves overall yields of 62–68%, contrasting with <30% yields for earlier SBAs.
Properties
IUPAC Name |
2-chloro-5-(4-phenylbutan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBOENWLAHUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core One common method involves the chlorination of benzoic acid to introduce the chloro group at the 2-positionThe final step involves the attachment of the phenylbutan-2-yl side chain through a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chloro and phenylbutan-2-yl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the sulfamoyl group and the benzoic acid backbone. These modifications significantly influence physicochemical properties such as solubility, acidity (pKa), and bioavailability.
Table 1: Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | pKa (Predicted) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | 794570-17-5 | C₁₇H₁₇ClN₂O₄S | 380.83 | N/A | 4-Phenylbutan-2-yl sulfamoyl |
| 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid | 313225-61-5 | C₁₃H₉ClFNO₄S | 329.73 | 2.30 | 4-Fluorophenyl sulfamoyl |
| 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid | 327079-55-0 | C₁₄H₁₃ClNO₆S₂ | 390.84 | N/A | 4-Methanesulfonylphenyl sulfamoyl |
| 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid | 725710-60-1 | C₁₃H₈Cl₂FNO₄S | 364.20 | N/A | 2-Chloro-4-fluorophenyl sulfamoyl |
| 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | N/A | C₇H₅ClFNO₄S | 253.63 | N/A | Fluoro and chloro positional isomers |
Key Observations :
- Electron-Withdrawing Groups : Fluorine (e.g., 4-fluorophenyl in CAS 313225-61-5) lowers the pKa of the benzoic acid group, enhancing solubility in physiological conditions .
- Lipophilicity : The 4-phenylbutan-2-yl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like methanesulfonyl or fluorophenyl .
- Positional Isomerism : 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid () demonstrates how halogen positioning affects electronic distribution and binding interactions.
Comparison of Amine Reactants :
Key Insights :
Biological Activity
2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid, with the molecular formula C17H18ClNO4S and CAS number 794570-17-5, is a complex organic compound notable for its unique structure, which includes a chloro-substituted benzoic acid core and a sulfamoyl group attached to a phenylbutan-2-yl side chain. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClNO4S |
| Molecular Weight | 367.85 g/mol |
| CAS Number | 794570-17-5 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfamoyl group can form hydrogen bonds with various biomolecules, influencing their functions. Additionally, the hydrophobic nature of the chloro and phenylbutan-2-yl groups enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Animal models demonstrate that the compound can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This suggests potential applications in treating conditions such as arthritis or other inflammatory disorders.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfamoylbenzoic acid derivatives, including this compound. Results showed significant inhibition of bacterial growth at low concentrations, indicating strong potential as an antibiotic agent.
- Anti-inflammatory Research : In a controlled trial involving animal models of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions.
- Cell Culture Studies : In vitro experiments demonstrated that this compound effectively modulates cytokine production in immune cells, supporting its role in inflammation modulation.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-sulfamoylbenzoic acid | Lacks the phenylbutan-2-yl side chain | Moderate antimicrobial activity |
| 5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid | Lacks the chloro group | Lower anti-inflammatory effects |
| 2-Chloro-5-[(4-methylbutan-2-yl)sulfamoyl]benzoic acid | Contains a methyl group instead of phenyl | Reduced efficacy compared to target compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via sulfamoylation of 2-chloro-5-sulfamoylbenzoic acid derivatives with 4-phenylbutan-2-amine under controlled conditions. Key steps include:
- Coupling Reaction : Use of coupling agents like EDC/HOBt in anhydrous DMF to activate the sulfonyl chloride intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via -NMR (DMSO-d6, δ 8.2–7.3 ppm for aromatic protons), IR (C=O stretch at ~1700 cm), and HPLC (C18 column, 90:10 acetonitrile/water) .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Retention time consistency (e.g., C18 column, UV detection at 254 nm).
- Mass Spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H] at m/z 408.2).
- Elemental Analysis : ≤0.3% deviation from theoretical C, H, N, S values .
Q. What are the common biological assays used to evaluate its activity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against E. coli and S. aureus).
- Enzyme Inhibition : Acetylcholinesterase inhibition via Ellman’s method (IC calculation) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reactivity predictions for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model nucleophilic substitution at the sulfamoyl group. Basis sets like 6-31G(d) optimize geometry and calculate activation barriers .
- Contradiction Analysis : Compare experimental vs. theoretical reaction rates. Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or transition state approximations .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
- Sulfamoylation : Increase amine equivalents (1.5–2.0 eq) and use DMAP as a catalyst (yield improvement: 60% → 85%).
- Workup : Acid-base extraction (pH 2–3) to isolate the benzoic acid moiety .
- Scale-Up Challenges : Avoid exothermic side reactions by using flow reactors for temperature control .
Q. How do structural modifications influence its bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Modification Site | Example Derivative | Observed Effect |
|---|---|---|
| Phenyl Ring | 4-Fluoro substitution | Enhanced antimicrobial activity (MIC reduced by 50%) |
| Sulfamoyl Group | Methylation | Reduced enzyme inhibition (IC increased 3-fold) |
- Rational Design : Replace the 4-phenylbutan-2-yl group with pyridinylmethyl to improve solubility (logP reduction: 3.2 → 2.1) .
Q. How can crystallography resolve discrepancies in reported molecular configurations?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, 100 K). ORTEP-3 visualizes thermal ellipsoids to confirm bond angles (e.g., C-S-N: 105.5°) and detect disorder .
- Data Contradictions : Compare with DFT-optimized structures; torsional deviations >5° suggest crystallization solvent effects .
Data Analysis and Troubleshooting
Q. How should researchers address inconsistent bioactivity data across studies?
- Methodological Answer :
- Assay Validation :
- Positive Controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase).
- Purity Reassessment : Quantify impurities via LC-MS; >98% purity required for reliable IC values .
- Environmental Factors : Adjust pH (e.g., phosphate buffer vs. Tris-HCl) to stabilize the sulfamoyl group .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
